molecular formula C20H22N4O3S B305946 2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No. B305946
M. Wt: 398.5 g/mol
InChI Key: NNLXZWKTUWMDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a chemical compound with potential applications in scientific research. It is a sulfanyl-containing triazole compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is not fully understood. However, it has been suggested that the compound may exert its antifungal activity by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. It may also inhibit the activity of certain enzymes involved in the metabolism of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide have not been extensively studied. However, it has been reported to exhibit low toxicity towards normal cells, indicating its potential as a selective antitumor agent. It has also been shown to have good solubility in water, which may facilitate its use in various biological assays.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide in lab experiments include its potential as a selective antitumor agent, good solubility in water, and low toxicity towards normal cells. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide. One direction is to investigate its potential as a therapeutic agent for fungal infections, cancer, and bacterial infections. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, further studies are needed to assess its potential side effects and toxicity towards normal cells. Finally, the development of new synthetic methods for this compound may also be of interest for future research.
Conclusion:
In conclusion, 2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a sulfanyl-containing triazole compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to identify its molecular targets.

Synthesis Methods

The synthesis of 2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has been reported using different methods. One of the most common methods involves the reaction of 4-methoxybenzyl bromide with 4-methyl-1,2,4-triazole-3-thiol in the presence of a base, followed by the reaction of the resulting intermediate with 2-methoxyphenylacetyl chloride. The final product is obtained after purification by recrystallization.

Scientific Research Applications

2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has potential applications in scientific research. It has been reported to exhibit antifungal, antitumor, and antibacterial activities. Its antifungal activity has been demonstrated against Candida albicans, a common fungal pathogen. Its antitumor activity has also been reported against various cancer cell lines. Moreover, it has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus.

properties

Product Name

2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H22N4O3S/c1-24-18(12-14-8-10-15(26-2)11-9-14)22-23-20(24)28-13-19(25)21-16-6-4-5-7-17(16)27-3/h4-11H,12-13H2,1-3H3,(H,21,25)

InChI Key

NNLXZWKTUWMDNE-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)CC3=CC=C(C=C3)OC

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)CC3=CC=C(C=C3)OC

Origin of Product

United States

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